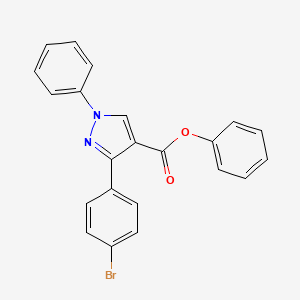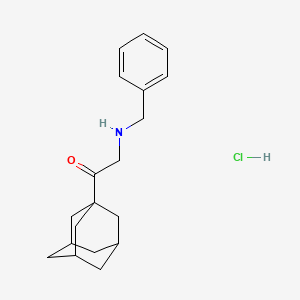![molecular formula C19H22N2O2 B4890533 [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide, also known as MDPF, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and materials science. MDPF is a bifunctional compound that contains two amide groups and two aromatic rings, which provide it with unique properties that make it useful in a wide range of applications.
Mechanism of Action
The mechanism of action of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is not well understood, but it is believed to be related to its ability to form stable crosslinks between biomolecules. [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide contains two amide groups, which can react with amino groups in proteins and nucleic acids to form stable bonds. This crosslinking can help to stabilize the structure of biomolecules and improve their properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide are largely dependent on its application. In biochemistry, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can help to stabilize the structure of proteins and nucleic acids, which can improve their properties. In biotechnology, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be used to synthesize novel materials with unique properties. In materials science, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be used as a precursor for the synthesis of various organic materials.
Advantages and Limitations for Lab Experiments
One of the main advantages of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is its ability to form stable crosslinks between biomolecules, which can help to stabilize their structures and improve their properties. [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is its potential toxicity, which can limit its use in certain applications. Additionally, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be difficult to work with due to its low solubility in many solvents.
Future Directions
There are many potential future directions for research on [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide. One area of interest is the development of new methods for synthesizing [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide in fields such as medicine and energy storage. Additionally, further research is needed to better understand the mechanism of action of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide and its potential toxicity.
Synthesis Methods
[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide can be synthesized by the reaction of 2,6-dimethyl-4-aminophenyl isocyanate with 2,6-dimethyl-4-aminophenol in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide. The synthesis of [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide is a relatively straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been extensively studied for its potential applications in various fields of science. In biochemistry, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been used as a crosslinking agent for proteins and nucleic acids, which can help to stabilize their structures and improve their properties. In biotechnology, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In materials science, [methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide has been used as a precursor for the synthesis of various organic materials, including conducting polymers and organic semiconductors.
properties
IUPAC Name |
N-[4-[(4-formamido-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-16(6-13(2)18(12)20-10-22)9-17-7-14(3)19(21-11-23)15(4)8-17/h5-8,10-11H,9H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNOAHZKKXLNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC=O)C)CC2=CC(=C(C(=C2)C)NC=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-formamido-3,5-dimethylphenyl)methane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)
![(3R*,4R*)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4890459.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)
![4-tert-butyl-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B4890508.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)